molecular formula C26H28N2O7 B1663392 ABT 239 tartrate CAS No. 460748-71-4

ABT 239 tartrate

Cat. No. B1663392
M. Wt: 480.5 g/mol
InChI Key: NISULOSDVFYWIH-NUFNRNBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ABT 239 tartrate is a selective inhibitor of the histamine H3 receptor. It is a novel drug that has been extensively studied in the field of neuroscience. The drug has been found to have potential therapeutic applications in the treatment of a variety of neurological disorders such as Alzheimer's disease, attention-deficit/hyperactivity disorder (ADHD), and narcolepsy.

Scientific Research Applications

  • Neurological and Cognitive Disorders Treatment : ABT-239 has been investigated for its potential to treat neurological and cognitive disorders. Its ability to enhance central neurotransmitter release makes it a promising candidate for such treatments. The drug exhibits high affinity for human and rat H3 receptors and demonstrates potent antagonistic properties in vitro and in vivo (Esbenshade et al., 2005).

  • Impact on Cognitive Function Under Stress : Research on ABT-239 has shown its potential to modulate cognitive function under stress. It was tested as a prophylactic agent in stress-induced memory impairments in rats, demonstrating the ability to alleviate spatial memory impairments and cognitive deficits induced by restraint stress (Trofimiuk et al., 2021).

  • Potential for Alzheimer’s Disease Treatment : ABT-239 has been suggested as a potential therapeutic for Alzheimer’s disease (AD). Its mechanism of increasing neurotransmitter release might activate signaling pathways relevant to cognition and neuroprotection, such as increased phosphorylation of CREB and the inhibitory residue of GSK3β, which are important factors in cognitive function and AD pathology (Bitner et al., 2011).

properties

CAS RN

460748-71-4

Product Name

ABT 239 tartrate

Molecular Formula

C26H28N2O7

Molecular Weight

480.5 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;4-[2-[2-[(2R)-2-methylpyrrolidin-1-yl]ethyl]-1-benzofuran-5-yl]benzonitrile

InChI

InChI=1S/C22H22N2O.C4H6O6/c1-16-3-2-11-24(16)12-10-21-14-20-13-19(8-9-22(20)25-21)18-6-4-17(15-23)5-7-18;5-1(3(7)8)2(6)4(9)10/h4-9,13-14,16H,2-3,10-12H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t16-;1-,2-/m11/s1

InChI Key

NISULOSDVFYWIH-NUFNRNBZSA-N

Isomeric SMILES

C[C@@H]1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CC=C(C=C4)C#N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

SMILES

CC1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CC=C(C=C4)C#N.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CC=C(C=C4)C#N.C(C(C(=O)O)O)(C(=O)O)O

synonyms

4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile Tartrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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